![molecular formula C9H10N2O3 B1587104 N-(4-Nitrophenyl)propionamide CAS No. 4850-93-5](/img/structure/B1587104.png)
N-(4-Nitrophenyl)propionamide
Overview
Description
N-(4-Nitrophenyl)propionamide (NPP) is a chemical compound that is widely used in scientific research due to its unique properties. NPP is a member of the nitrophenylpropionamide family, which is a group of compounds that are characterized by a nitro group attached to the phenyl group of the propionamide. NPP is a colorless, crystalline solid with a melting point of 95-97°C, and a boiling point of 218-220°C. It is soluble in water and ethanol, and insoluble in ether, chloroform and benzene.
Scientific Research Applications
Synthesis and Characterization
- N-(4-Nitrophenyl)acrylamide, a compound closely related to N-(4-Nitrophenyl)propionamide, has been synthesized and characterized, revealing its potential for biomedical research. The synthesis involved experimental and theoretical techniques, including Fourier Transform Infrared, Nuclear Magnetic Resonance, Density Functional Theory, and Time-Dependent Density Functional Theory methods (Tanış, Çankaya, & Yalçın, 2019).
Antiproliferative Activity
- The antiproliferative activity of N-(4-Nitrophenyl)acrylamide on HeLa cell lines has been studied, indicating its potential for cancer research. The compound displayed low toxicity on cancer cells both in experimental studies and theoretical calculations, suggesting its utility in biomedical applications (Tanış, Çankaya, & Yalçın, 2019).
Antimicrobial Activity
- Novel derivatives of N-(4-Nitrophenyl)propionamide have demonstrated appreciable antimicrobial activity. Specific compounds displayed significant activity against bacteria and fungi, which could lead to potential applications in antimicrobial research (Chandrakantha, Isloor, Shetty, Fun, & Hegde, 2014).
Antidiabetic Potential
- A series of N-(4-Nitrophenyl)propionamide derivatives have been evaluated for their antidiabetic potential. The compounds showed significant inhibition against α-glucosidase and α-amylase enzymes, suggesting a promising avenue for diabetes treatment research (Thakal, Singh, & Singh, 2020).
Colorimetric Detection of Cyanide
- N-Nitrophenyl benzamide derivatives, structurally related to N-(4-Nitrophenyl)propionamide, have been developed as chemosensors for cyanide in aqueous environments. This application could be crucial in environmental monitoring and safety (Sun, Wang, & Guo, 2009).
Anticonvulsant Activity
- Some derivatives of N-(4-Nitrophenyl)propionamide have shown potential anticonvulsant activity. This discovery could lead to new treatments for seizure disorders (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Crystal Structure Analysis
- The crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, a compound similar to N-(4-Nitrophenyl)propionamide, has been determined. Such structural analyses are essential for understanding the physical and chemical properties of these compounds (Saeed, Hussain, & Flörke, 2008).
Corrosion Inhibition
- N-Phenyl-benzamide derivatives, related to N-(4-Nitrophenyl)propionamide, have shown promising results as corrosion inhibitors. This application is significant in materials science and engineering (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).
Mechanism of Action
Target of Action
It’s known that this compound is used in various chemical reactions, suggesting that its targets could be the reactants in these reactions .
Mode of Action
It’s known that it plays a role in the catalytic reduction of 4-nitrophenol in the presence of various reducing agents . This suggests that N-(4-Nitrophenyl)propionamide may interact with its targets by participating in reduction reactions .
Biochemical Pathways
It’s known that it’s involved in the catalytic reduction of 4-nitrophenol . This suggests that N-(4-Nitrophenyl)propionamide may affect pathways related to reduction reactions .
Result of Action
Given its role in the catalytic reduction of 4-nitrophenol, it can be inferred that n-(4-nitrophenyl)propionamide may contribute to the conversion of 4-nitrophenol to other compounds .
Action Environment
It’s known that it’s involved in reactions carried out in aqueous environments , suggesting that the presence of water and possibly other environmental conditions could influence its action.
properties
IUPAC Name |
N-(4-nitrophenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-2-9(12)10-7-3-5-8(6-4-7)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHRFANWCYGWQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197546 | |
Record name | Propanamide, N-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Nitrophenyl)propionamide | |
CAS RN |
4850-93-5 | |
Record name | Propanamide, N-(4-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004850935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanamide, N-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the degradation of N-(4-Nitrophenyl)propionamide by microorganisms?
A1: Research indicates that a specific Gram-negative, rod-shaped bacterium, identified as strain 28/1, can utilize N-(4-Nitrophenyl)propionamide as a source of carbon and nitrogen. [, ] This bacterium achieves this through the action of an inducible amidase enzyme. This enzyme catalyzes the hydrolysis of the amide bond present in N-(4-Nitrophenyl)propionamide and other similar compounds, ultimately leading to their degradation. [, ] The efficiency of this degradation process is influenced by the structure of the side chain attached to the anilide group, as well as the nature of the substituents on the aniline ring. [, ]
Q2: What is significant about the crystal structure of N-(4-Nitrophenyl)propionamide?
A2: The crystal structure of N-(4-Nitrophenyl)propionamide reveals key details about its molecular conformation and intermolecular interactions. [] The propionamide fragment and the benzene ring within the molecule are not coplanar but are slightly twisted relative to each other, forming a dihedral angle of 12.86 degrees. [] Importantly, the crystal packing of this compound is stabilized by intermolecular hydrogen bonds. These bonds, specifically N—H⋯O interactions, link the molecules together, forming linear chains that extend along the crystallographic a-axis. []
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